6-Bromo-7-methylchroman-4-one 6-Bromo-7-methylchroman-4-one
Brand Name: Vulcanchem
CAS No.: 173381-62-9
VCID: VC6705036
InChI: InChI=1S/C10H9BrO2/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h4-5H,2-3H2,1H3
SMILES: CC1=CC2=C(C=C1Br)C(=O)CCO2
Molecular Formula: C10H9BrO2
Molecular Weight: 241.084

6-Bromo-7-methylchroman-4-one

CAS No.: 173381-62-9

Cat. No.: VC6705036

Molecular Formula: C10H9BrO2

Molecular Weight: 241.084

* For research use only. Not for human or veterinary use.

6-Bromo-7-methylchroman-4-one - 173381-62-9

Specification

CAS No. 173381-62-9
Molecular Formula C10H9BrO2
Molecular Weight 241.084
IUPAC Name 6-bromo-7-methyl-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C10H9BrO2/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h4-5H,2-3H2,1H3
Standard InChI Key ZQVBOJVMMUTCCT-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1Br)C(=O)CCO2

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 6-bromo-7-methylchroman-4-one consists of a chroman-4-one skeleton, a bicyclic system comprising a benzene ring fused to a dihydropyran-4-one moiety. The bromine atom occupies the 6-position on the aromatic ring, while a methyl group is attached at the 7-position (Figure 1). This substitution pattern influences both electronic and steric properties, as evidenced by its reactivity in nucleophilic substitution and oxidation reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H9BrO2\text{C}_{10}\text{H}_9\text{BrO}_2
Molecular Weight241.08 g/mol
Storage ConditionsSealed, dry, room temperature
SolubilitySoluble in THF, ethyl acetate

Spectroscopic Characterization

While experimental spectral data (e.g., 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR) for 6-bromo-7-methylchroman-4-one are not explicitly provided in the cited sources, analogous chromanones typically exhibit characteristic signals:

  • Aromatic protons: Downfield shifts (δ 7.0–8.0 ppm) due to bromine's electron-withdrawing effect .

  • Carbonyl carbon: Resonates near δ 180–190 ppm in 13C^{13}\text{C}-NMR .

Synthesis and Regiochemical Challenges

Methylation and Isomer Control

A related compound, 6-bromo-7-[11C^{11}\text{C}]methylpurine, highlights the importance of reaction conditions in controlling regiochemistry. Studies demonstrate that solvent polarity significantly impacts methylation selectivity. For example:

Table 2: Solvent Effects on Methylation Regioselectivity

SolventTemperature (°C)7-/9-Methyl Isomer Ratio
Tetrahydrofuran1402:1
Acetonitrile801:1
Ethyl acetate1802:1

Data adapted from , where analogous regioselective challenges were observed in purine systems.

Future Research Directions

Expanding Synthetic Methodologies

Developing catalytic asymmetric bromination methods could enable enantioselective synthesis of chiral derivatives, enhancing utility in pharmaceutical manufacturing .

In Vivo Pharmacokinetic Studies

Radiolabeled analogs (e.g., 11C^{11}\text{C}-labeled derivatives) could elucidate biodistribution patterns, leveraging insights from purine-based tracers .

Computational Modeling

Density functional theory (DFT) calculations may predict reactive sites for further functionalization, guiding the design of novel chromanone-based inhibitors.

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